4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
4-Fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole-based compound characterized by a benzamide scaffold linked to a 1,3,4-thiadiazole ring. The structure features a 4-fluorobenzamide moiety and a 4-(trifluoromethyl)benzylthio substituent at position 5 of the thiadiazole ring. This compound’s design integrates electron-withdrawing groups (fluorine and trifluoromethyl) to modulate electronic properties, solubility, and bioactivity. Its molecular formula is C₁₉H₁₂F₄N₃OS₂, with a monoisotopic mass of 437.04 g/mol (estimated from analogs in ).
Properties
IUPAC Name |
4-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3OS2/c18-13-7-3-11(4-8-13)14(25)22-15-23-24-16(27-15)26-9-10-1-5-12(6-2-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTWIFCJEYBTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine hydrate under reflux conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiadiazole-Benzamide Derivatives
The compound’s closest analogs differ in substituents on the benzamide or thiadiazole moieties. Key examples include:
Key Observations :
- 4-Fluoro substitution on benzamide is conserved across multiple analogs (), suggesting its role in maintaining planar geometry for target interaction.
Cytotoxicity and Mechanism of Action
- Thiadiazole-Chalcone Hybrids (): Hybrids like 5a and 5f showed IC₅₀ values of 6.92–16.35 μM against leukemia HL-60 cells. Their activity was attributed to DNA binding and G2/M cell cycle arrest , independent of electron-donating/withdrawing substituents.
- Target Compound : While direct cytotoxicity data are unavailable, its trifluoromethyl group may enhance DNA intercalation or protein binding compared to simpler analogs (e.g., ).
Enzyme Inhibition Potential
- Oxadiazole Derivatives (): Compounds like 8u (with 4-trifluoromethylphenyl) exhibited Rho kinase inhibition , highlighting the role of trifluoromethyl in enzyme binding. Synthesis yields (68–93%) suggest feasible scalability.
Spectral Data
- IR/NMR : The target compound’s C=O stretch (~1660–1680 cm⁻¹) and N-H vibrations (~3150–3300 cm⁻¹) align with analogs (). The trifluoromethyl group would show distinct ¹⁹F NMR signals near -60 ppm (cf. ).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 437 for the target) would resemble analogs in and .
Biological Activity
The compound 4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative of thiadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 486.5 g/mol
This compound features a thiadiazole ring, which is linked to a benzamide moiety and contains trifluoromethyl and fluoro substituents that may enhance its biological activity.
Biological Activity Overview
Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including:
- Antimicrobial
- Antitumor
- Antihypertensive
- Antifungal
- Antiviral
- Inhibition of monoamine oxidase (MAO)
Antitumor Activity
Recent studies have indicated that certain thiadiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, research found that some synthesized compounds induced apoptosis in cancer cells through a caspase-dependent pathway. The cytotoxicity was evaluated using the MTT assay, revealing IC values in the micromolar range that were comparable or superior to standard chemotherapeutic agents like doxorubicin .
MAO Inhibition
Monoamine oxidase (MAO) inhibition is another significant pharmacological property associated with thiadiazole derivatives. A study investigated several new 1,3,4-thiadiazole compounds for their inhibitory effects on MAO-A and MAO-B isoforms. The results showed that certain derivatives exhibited potent inhibitory activities, with IC values as low as 0.060 μM for the most effective compounds .
The mechanism by which 4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to active sites of target enzymes (e.g., MAO), preventing substrate metabolism and leading to increased levels of neurotransmitters.
- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways involving caspases, leading to programmed cell death.
- Reactive Oxygen Species (ROS) : Some studies suggest that thiadiazole derivatives may induce oxidative stress in cancer cells, contributing to their cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | IC (μM) | Reference |
|---|---|---|---|
| Antitumor | Compound X | 0.150 | |
| MAO-A Inhibition | Compound Y | 0.060 | |
| Cytotoxicity | Compound Z | 0.200 |
In Vitro Studies
In vitro assays using various cancer cell lines demonstrated that compounds with similar structures to 4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide showed promising results in inhibiting cell proliferation and inducing apoptosis. The studies typically employed assays such as MTT and flow cytometry to assess cell viability and apoptotic markers.
Q & A
Basic: What synthetic routes are recommended for preparing 4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and what critical reaction conditions must be controlled?
Answer:
The synthesis typically involves two key steps:
Thiadiazole Core Formation : Reacting 4-fluorobenzamide derivatives with thiourea or thiosemicarbazide under acidic reflux (e.g., POCl₃), as described for analogous 1,3,4-thiadiazoles .
Thioether Linkage : Introducing the 4-(trifluoromethyl)benzylthio group via nucleophilic substitution. For example, reacting 5-mercapto-1,3,4-thiadiazole intermediates with 4-(trifluoromethyl)benzyl bromide in basic conditions (e.g., K₂CO₃ in DMF) .
Critical Conditions :
- Temperature control (70–90°C) to avoid side reactions.
- Dry solvents (DMF, pyridine) and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur groups.
- Purification via column chromatography (silica gel, hexane/EtOAc) to isolate the product with >95% purity .
Basic: What spectroscopic and analytical methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Key signals include:
- IR : Confirm amide C=O (1680–1700 cm⁻¹) and thioether C-S (650–750 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ≈ 439 (M⁺) and fragmentation patterns consistent with thiadiazole cleavage .
- Elemental Analysis : Validate C, H, N, S, F percentages within ±0.3% of theoretical values .
Basic: What in vitro models are appropriate for preliminary cytotoxicity screening?
Answer:
- Cell Lines : Use panels reflecting diverse cancer types, e.g., MDA-MB-231 (breast), PC3 (prostate), and U87 (glioblastoma), as done for structurally related thiadiazoles .
- Assays : MTT or SRB assays at 48–72 hr exposure, with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .
- Selectivity : Compare cytotoxicity against non-cancerous cells (e.g., HEK293) to assess therapeutic index .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibitory activity?
Answer:
- Variable Substituents : Modify the fluorobenzamide (e.g., 2-F vs. 4-F) and benzylthio groups (e.g., CF₃ vs. OCH₃) to probe steric/electronic effects .
- Enzyme Assays : Test against Abl/Src kinases (IC₅₀ via ADP-Glo™ kinase assays) to identify dual inhibitors .
- Computational Modeling : Perform docking (AutoDock Vina) using crystal structures of Abl (PDB: 1OPJ) to correlate substituents with binding energy .
Advanced: What strategies can resolve contradictions in cytotoxicity data across different cell lines?
Answer:
- Mechanistic Profiling :
- Metabolic Stability : Test hepatic microsome clearance (human/rat) to rule out rapid inactivation .
Advanced: How can molecular dynamics (MD) simulations elucidate interactions between this compound and tyrosine kinases?
Answer:
- Protocol :
- Prepare protein (e.g., Src kinase from PDB: 1FMK) and ligand (optimized Gaussian09 geometry).
- Run 100 ns MD simulations (AMBER/CHARMM) to assess binding stability and hydrogen bonding (e.g., amide-NH with kinase hinge region) .
- Calculate binding free energy (MM-PBSA) to rank substituent effects .
- Validation : Cross-reference with mutagenesis studies (e.g., kinase active-site mutations) .
Advanced: What in silico tools predict this compound’s ADME/Tox profile, and how can results guide experimental prioritization?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
